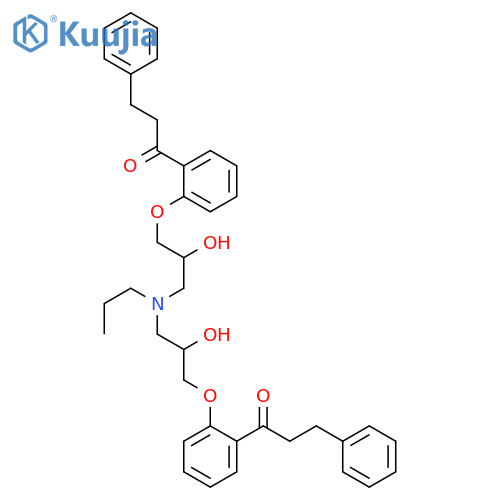Cas no 1346603-80-2 (Propafenone Dimer Impurity(Mixture of diastereomers))
プロパフェノンダイマー不純物(ジアステレオマー混合物)は、抗不整脈薬プロパフェノンの合成過程で生成される重要な関連化合物です。この不純物は2つのプロパフェノン分子が結合した構造を持ち、複数の立体異性体が混合した形態で存在します。高純度の分離・同定が可能なため、医薬品品質管理における分析用参照物質として有用です。特にHPLCやLC-MSなどの分析手法を用いた不純物プロファイリングにおいて、正確な定量と同定を可能にします。安定性試験や代謝研究においても重要な指標化合物として活用されています。

1346603-80-2 structure
商品名:Propafenone Dimer Impurity(Mixture of diastereomers)
Propafenone Dimer Impurity(Mixture of diastereomers) 化学的及び物理的性質
名前と識別子
-
- Propafenone Dimer Impurity(Mixture of diastereomers)
- 1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one
- Propafenone Dimer Im
- Propafenone Dimer Impurity (Mixture of diastereomers)
- 1,1 inverted exclamation mark-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)
- 1,1'-(Propyliminobis((2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene))bis(3-phenylpropan-1-one)
- Despropanamine propafenone dimer
- Propafenone dimer
- Propafenone hydrochloride specified impurity G [EP]
- Propafenone Impurity G
- Propafenone impurity G [USP]
- UNII-0MP575RZ2K
- Propafenone EP Impurity G(Mixture of Diastereomers)
- PROPAFENONE HYDROCHLORIDE IMPURITY G [EP IMPURITY]
- PROPAFENONE IMPURITY G [USP IMPURITY]
- 1,1'-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one); Propafenone EP Impurity G; Propafenone BP Related Compound G
- Q27236971
- 1346603-80-2
- 1,1'-[Propyliminobis[(2-hydroxypropane-3,1-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)
- 0MP575RZ2K
-
- インチ: InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3
- InChIKey: LSQHIGTXXXXQHQ-UHFFFAOYSA-N
- ほほえんだ: CCCN(CC(COc1ccccc1C(=O)CCc2ccccc2)O)CC(COc3ccccc3C(=O)CCc4ccccc4)O
計算された属性
- せいみつぶんしりょう: 623.32500
- どういたいしつりょう: 623.32468816g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 46
- 回転可能化学結合数: 20
- 複雑さ: 789
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.3Ų
- 疎水性パラメータ計算基準値(XlogP): 6.4
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: N/A
- ふってん: 784.4±60.0 °C at 760 mmHg
- フラッシュポイント: 428.2±32.9 °C
- ようかいど: Chloroform, Ethyl Acetate
- PSA: 96.30000
- LogP: 6.20920
- じょうきあつ: 0.0±2.9 mmHg at 25°C
Propafenone Dimer Impurity(Mixture of diastereomers) セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Refrigerator
Propafenone Dimer Impurity(Mixture of diastereomers) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | IP63820-50 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 50mg |
$2,079.00 | 2023-01-04 | ||
| A2B Chem LLC | AE39242-50mg |
Propafenone dimer impurity |
1346603-80-2 | 95% | 50mg |
$1309.00 | 2024-04-20 | |
| Biosynth | IP63820-5 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 5mg |
$346.50 | 2023-01-04 | ||
| Biosynth | IP63820-10 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 10mg |
$635.30 | 2023-01-04 | ||
| TRC | P757520-5mg |
Propafenone Dimer Impurity(Mixture of diastereomers) |
1346603-80-2 | 5mg |
$ 234.00 | 2023-09-06 | ||
| TRC | P757520-50mg |
Propafenone Dimer Impurity(Mixture of diastereomers) |
1346603-80-2 | 50mg |
$ 1774.00 | 2023-09-06 | ||
| Biosynth | IP63820-2 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 2mg |
$231.00 | 2023-01-04 | ||
| Biosynth | IP63820-25 mg |
1-[2-[2-Hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one |
1346603-80-2 | 25mg |
$1,299.50 | 2023-01-04 |
Propafenone Dimer Impurity(Mixture of diastereomers) 関連文献
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
1346603-80-2 (Propafenone Dimer Impurity(Mixture of diastereomers)) 関連製品
- 107381-32-8((S)-Propafenone)
- 63148-67-4(Polysulfide rubber)
- 90-54-0(1-Propanone,1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenyl-)
- 1346602-27-4(Propafenone Dimer Impurity-d10)
- 86384-10-3(5-Hydroxy propafenone hydrochloride)
- 86383-21-3(N-Depropyl propafenone oxalate salt)
- 54063-53-5(propafenone hydrochloride)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量